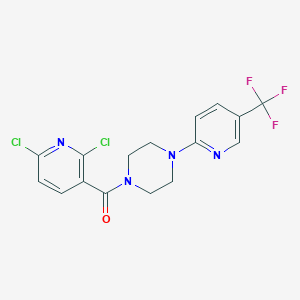

2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE

Description

2,6-Dichloro(3-pyridyl) 4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl ketone (CAS: 1023536-43-7; molecular formula: C₁₆H₁₃Cl₂F₃N₄O) is a heterocyclic compound featuring a central piperazine ring substituted with two distinct pyridyl groups. The 3-pyridyl moiety is chlorinated at the 2,6-positions, while the 2-pyridyl group carries a trifluoromethyl substituent at the 5-position . This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. Its synthesis likely involves multi-step condensation or nucleophilic substitution reactions, similar to methods described for related heterocycles .

Properties

IUPAC Name |

(2,6-dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2F3N4O/c17-12-3-2-11(14(18)23-12)15(26)25-7-5-24(6-8-25)13-4-1-10(9-22-13)16(19,20)21/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIGTTJACPXKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(N=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE typically involves multiple steps, starting with the preparation of the individual pyridine derivatives. The key steps often include:

Halogenation: Introduction of chlorine atoms into the pyridine ring to form 2,6-dichloropyridine.

Trifluoromethylation: Incorporation of the trifluoromethyl group into the pyridine ring.

Coupling Reactions: Formation of the piperazine linkage through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: Halogen atoms in the pyridine rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2,6-Dichloro(3-pyridyl) 4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl ketone exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study Findings :

- In vitro studies demonstrated that piperazine derivatives can inhibit the growth of human breast cancer (MCF-7) and prostate cancer (PC-3) cells through mechanisms involving the modulation of signaling pathways such as PI3K/AKT and NF-kB .

- In vivo studies have indicated potential efficacy in reducing tumor size in xenograft models when administered alongside conventional chemotherapy agents .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions it as a candidate for exploring treatments for neuropsychiatric disorders.

Research Insights :

- Preliminary studies suggest that piperazine derivatives can enhance serotonergic activity, which may be beneficial in treating depression and anxiety disorders .

- Behavioral tests in rodent models have shown that these compounds may reduce anxiety-like behaviors, indicating their potential as anxiolytic agents .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of various piperazine derivatives against a range of pathogens.

Findings :

Mechanism of Action

The mechanism of action of 2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyridyl and Piperazinyl Motifs

Several compounds share structural similarities with the target molecule:

- N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-d]pyrazolyl)formamide (CAS: 1023536-90-4): While lacking the piperazine backbone, this compound combines pyrazole and thienyl groups, highlighting the role of aromatic heterocycles in modulating bioactivity .

- 1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (): Features a dichlorobenzyl group and trifluoromethyl-pyridinone, emphasizing the importance of halogen and trifluoromethyl substituents in enhancing lipophilicity and metabolic stability.

Halogenated Pyridyl Derivatives

The 2,6-dichloro substitution on the pyridyl ring is critical. demonstrates that 2,6-dichloro-BODIPY derivatives exhibit red-shifted absorption/emission spectra (Δλ ≈ 20–30 nm) and enhanced fluorescence quantum yields (ΦF > 0.8) compared to non-halogenated analogs.

Trifluoromethyl-Substituted Compounds

The trifluoromethyl group is a common pharmacophore in agrochemicals (e.g., fipronil , a pesticide with a 5-trifluoromethylpyrazole core; ). Such substituents enhance resistance to enzymatic degradation and improve membrane permeability. The target compound’s trifluoromethylpyridyl group may confer analogous advantages in bioavailability or target binding .

Physicochemical Data

Biological Activity

2,6-Dichloro(3-pyridyl) 4-(5-(trifluoromethyl)(2-pyridyl))piperaziny ketone, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 405.2 g/mol. Its structure features a piperazine ring substituted with dichloro and trifluoromethyl groups, which are known to influence biological activity through electronic and steric effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃Cl₂F₃N₄O |

| Molecular Weight | 405.2 g/mol |

| CAS Number | CB5483051 |

| IUPAC Name | 5,6-Dichloro(3-pyridyl) 4-(5-(trifluoromethyl)(2-pyridyl))piperaziny ketone |

| Boiling Point | Not specified |

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antiviral properties. For instance, trifluoromethyl ketones have been studied as inhibitors against SARS-CoV proteases. The high electronegativity of fluorine enhances the electrophilicity of the carbonyl group in these compounds, facilitating nucleophilic attack by active site residues in proteases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Trifluoromethyl ketones have shown competitive inhibition against serine and cysteine proteases. For example, one study reported a potent inhibitor derived from a similar structure that exhibited an value of 2.5 μM in cytopathic effect inhibition assays against viral targets .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency of the compound against tumor cells. A related study demonstrated that similar structures could inhibit growth in multiple cancer cell lines, indicating potential as an anticancer agent .

Case Studies

- SARS-CoV Protease Inhibition : A detailed study on trifluoromethyl ketones highlighted their role in inhibiting SARS-CoV 3CL protease. The most effective analog displayed time-dependent inhibition, suggesting a covalent interaction with the enzyme .

- Cytotoxicity Profiles : A series of experiments demonstrated that derivatives with similar structural motifs showed significant cytotoxicity against human cancer cell lines such as HT29 and MCF-7. The structure-activity relationship indicated that modifications in the piperazine substituents could lead to enhanced biological activity .

The mechanism underlying the biological activity of 2,6-Dichloro(3-pyridyl) 4-(5-(trifluoromethyl)(2-pyridyl))piperaziny ketone is primarily attributed to its ability to form covalent bonds with target enzymes, leading to irreversible inhibition. The trifluoromethyl group enhances lipophilicity and electron deficiency at the carbonyl carbon, facilitating interaction with nucleophilic sites within proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.